N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a structurally complex small molecule characterized by a pyrrolo[3,2,1-ij]quinoline core fused with a tetrahydroquinoline system. Key features include:
- A sulfonamide group at the 8-position, substituted with a 2,4-difluorophenyl moiety.
- A 1-methyl group and 2-oxo functional group on the pyrroloquinoline scaffold.
- The presence of fluorine atoms on the aryl substituent, which may enhance metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)18(10)23)26(24,25)21-16-5-4-12(19)8-15(16)20/h4-5,7-10,21H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUZABYBBLNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 898455-05-5 |
| Molecular Formula | C18H16F2N2O3S |
| Molecular Weight | 378.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes or receptors involved in various biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain kinases and other enzymes critical for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited notable inhibition of growth in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown varying degrees of antimicrobial activity:
| Microorganism | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | IC90: 6.8 μM | |
| Staphylococcus aureus | Inactive | |
| Candida albicans | Weakly active |
Study 1: Anticancer Efficacy
A study conducted by researchers focused on the anticancer efficacy of this compound against the MCF-7 cell line. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The study utilized the MTT assay for quantifying cell metabolic activity as an indicator of cell viability.
Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial properties against various bacterial strains. The compound was tested against Mycobacterium tuberculosis, demonstrating a significant inhibitory concentration (IC90) at 6.8 μM. However, it showed limited efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, indicating a selective antimicrobial profile.
Comparison with Similar Compounds
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide ()
This compound shares the pyrroloquinoline core and sulfonamide group but differs in the substituent (4-phenoxyphenyl vs. 2,4-difluorophenyl). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀N₂O₄S |
| Molecular Weight | 420.49 g/mol |
| logP | 4.22 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 65.24 Ų |
The absence of fluorine may also diminish electronic effects critical for target binding .
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide ()
Replacing the sulfonamide with a propionamide group alters hydrogen-bonding capacity (reduced acceptors/donors) and polarity. This modification likely impacts pharmacokinetics, such as membrane permeability and metabolic clearance .
Sulfonamide Derivatives with Fluorinated Aryl Substituents
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
| Property | Value |
|---|---|
| Molecular Weight | 589.1 g/mol |
| Melting Point | 175–178°C |
This chromen-sulfonamide hybrid demonstrates the role of fluorine in stabilizing aromatic interactions and improving thermal stability. The dual-fluorine substitution may enhance binding to hydrophobic pockets in target proteins .
N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide ()
This compound features a 2,4-difluorophenoxy group linked to a sulfonamide. While the core differs (pyrrolopyridine vs. pyrroloquinoline), the fluorinated substituent is analogous to the target compound. Patent data highlight its utility in cancer treatment, suggesting fluorine’s role in optimizing therapeutic efficacy .
Substituent Effects on logP and Solubility
- Fluorinated analogs (e.g., ) typically exhibit lower logP than non-fluorinated derivatives (e.g., ’s logP = 4.22), improving aqueous solubility.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, including cyclization of pyrroloquinoline cores and sulfonamide functionalization. Key steps include:
- Cyclization : Using AlCl₃ in 1,2-dichlorobenzene at 378 K to form the fused heterocyclic system .
- Sulfonamide coupling : Employing coupling agents (e.g., EDC/DCC) in polar aprotic solvents (DMF/DMSO) under inert atmospheres .
- Purification : Recrystallization (ethanol or hexane mixtures) or column chromatography to isolate intermediates. Optimization focuses on temperature control, pH adjustment during workup, and real-time monitoring via TLC/HPLC to ensure intermediate purity .
Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl and fluorophenyl groups) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, sulfonamide S=O stretches) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M⁺] at m/z 374.4) .
- HPLC : Assesses purity (>95%) and resolves stereoisomers .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H⋯π bonds) .
Q. How do fluorine substituents influence the compound’s physicochemical properties?
Fluorine atoms enhance metabolic stability and modulate lipophilicity (logP). Comparative studies with chloro analogs show:
- Increased thermal stability (TGA/DSC data) due to strong C–F bonds .
- Improved bioavailability via reduced CYP450-mediated degradation .
- Electronic effects on sulfonamide acidity (pKa ~8–10), impacting solubility and protein binding .
Advanced Research Questions
Q. How can contradictory data on kinase inhibition selectivity be resolved across different assays?
Discrepancies may arise from assay conditions (e.g., ATP concentrations, pH). Methodologies include:
- Orthogonal assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate binding kinetics .
- Molecular docking : Predicts binding modes to kinase ATP pockets (e.g., VEGFR2 vs. EGFR selectivity) .
- Site-directed mutagenesis : Identifies critical residues (e.g., gatekeeper mutations) affecting inhibitor affinity .
Q. What strategies optimize stability under varying pH and storage conditions?
- Accelerated stability studies : Follow ICH guidelines (40°C/75% RH for 6 months) to assess degradation pathways .
- Lyophilization : Reduces hygroscopicity in solid-state formulations .
- Protective packaging : Amber glass vials and inert atmospheres (N₂) prevent photodegradation and oxidation .
- pH-dependent solubility profiling : Identifies optimal buffering agents (e.g., citrate for pH 3–6) .
Q. How can synthetic yield discrepancies for intermediates be addressed?
- Design of Experiments (DOE) : Systematically varies parameters (catalyst loading, solvent ratios) to identify critical factors .
- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progression in real time .
- Anhydrous conditions : Strict control of moisture (<50 ppm) prevents side reactions (e.g., hydrolysis of chloro intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
